molecular formula C15H19N5O3S B12180915 Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate

Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate

Cat. No.: B12180915
M. Wt: 349.4 g/mol
InChI Key: LMFANBYDJFTGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring, a thiazole ring, and several functional groups that contribute to its reactivity and versatility in chemical synthesis and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4,6-dimethylpyrimidine-2-amine with a suitable acylating agent to form the intermediate amide. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing large quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s potential as a drug candidate is explored, particularly in the development of treatments for infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and thiazole derivatives, such as:

Uniqueness

Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C15H19N5O3S

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 2-[3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H19N5O3S/c1-8-7-9(2)18-14(17-8)16-6-5-11(21)19-15-20-12(10(3)24-15)13(22)23-4/h7H,5-6H2,1-4H3,(H,16,17,18)(H,19,20,21)

InChI Key

LMFANBYDJFTGTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)NC2=NC(=C(S2)C)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.